(4-Amino-6-methylpyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(4-amino-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
GKCQKRVKZIZFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 6 Methylpyridin 2 Yl Methanol and Its Analogs
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The assembly of highly substituted pyridines is often achieved through methods that allow for the controlled, stepwise introduction of functional groups onto a pre-existing pyridine ring. nih.gov
Regioselectivity is crucial in the synthesis of complex pyridine derivatives. nih.gov One effective strategy involves starting with a pyridine precursor that already contains some of the desired substituents and then selectively functionalizing the remaining positions. For instance, in the synthesis of analogs, a common precursor is 2-amino-4-methylpyridine (B118599). The functional group at the 6-position can be introduced through regioselective lithiation. A typical procedure involves protecting the amino group, followed by treatment with a strong base like n-butyllithium (n-BuLi), which selectively removes a proton from the 6-position. This lithiated intermediate can then react with various electrophiles to install the desired functionality. nih.gov
Another powerful method for achieving regioselectivity is through the reaction of pyridine N-oxides with aryne intermediates. rsc.orgresearchgate.net While not directly forming the target compound, this methodology demonstrates how the electronic properties of the pyridine N-oxide can direct incoming groups to specific positions, typically the C-2 position, which can be a key step in building the desired substitution pattern. researchgate.netorganic-chemistry.org
The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol is typically accomplished through a multi-step reaction sequence. A plausible and efficient route starts from a commercially available or readily synthesized precursor, such as 4-amino-6-methylpyridine-2-carboxylic acid. This approach breaks down the synthesis into a series of manageable, high-yielding steps.
A general multi-step synthetic plan would involve:
Esterification: The carboxylic acid precursor is first converted to its corresponding ester, for example, the methyl or ethyl ester. This is a standard transformation often carried out using an alcohol in the presence of an acid catalyst.
Reduction: The ester group is then selectively reduced to the primary alcohol. This critical step yields the final target compound, this compound.
This sequential approach allows for purification of intermediates at each stage, ensuring the high purity of the final product. The logic of breaking down a complex synthesis into simpler, sequential reactions is a fundamental concept in organic chemistry. youtube.com
Catalytic Reactions in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective ways to form chemical bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, which are essential for synthesizing complex pyridine derivatives. libretexts.orgnih.gov Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination allow for the modular assembly of highly functionalized pyridines from simpler building blocks. libretexts.orgnih.govacs.org For example, a substituted pyridyl halide or triflate can be coupled with a boronic acid (Suzuki reaction) or an organotin compound (Stille reaction) to introduce alkyl or aryl groups onto the pyridine ring. libretexts.orgnih.gov Similarly, the Buchwald-Hartwig reaction enables the formation of C-N bonds, providing a direct route to aminopyridines. nih.gov These methods are celebrated for their functional group tolerance and are instrumental in creating the diverse substituted pyridine precursors needed for synthesizing analogs of the target compound. nih.gov
| Reaction Name | Bond Formed | Key Reactants | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | C-C | Organoboronic acid + Organohalide | Pd(PPh₃)₄, PdCl₂(dppf) |
| Stille Coupling | C-C | Organostannane + Organohalide | Pd(PPh₃)₄ |
| Buchwald-Hartwig Amination | C-N | Amine + Organohalide | Pd₂(dba)₃ + Ligand (e.g., BINAP) |
| Heck Reaction | C-C | Alkene + Organohalide | Pd(OAc)₂ |
The final step in the proposed synthesis of this compound involves the reduction of a pyridine-2-carboxylic acid ester. This transformation requires a potent reducing agent because esters and carboxylic acids are relatively stable functional groups.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comchemguide.co.uk It is a strong, non-selective reducing agent capable of converting esters to primary alcohols in high yield. chemguide.co.uk A direct analog, the reduction of methyl 2-aminoisonicotinate to (2-amino-pyridin-4-yl)-methanol, is achieved by treating the ester with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction. chemicalbook.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters or carboxylic acids under standard conditions. chemistrysteps.com
Alternative methods include the use of borane (B79455) (BH₃) or catalytic hydrosilylation. chemistrysteps.com Recently, manganese-based catalysts have been developed for the hydrosilylation of carboxylic acids, offering a route that uses more earth-abundant metals. nih.govacs.org
| Reducing Agent | Abbreviation | Effectiveness on Esters/Acids | Typical Conditions |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ / LAH | Highly Effective | Anhydrous Ether or THF, followed by aqueous workup |
| Sodium Borohydride | NaBH₄ | Ineffective (generally) | Protic solvents (e.g., EtOH, MeOH) |
| Borane | BH₃ | Effective | THF |
| Catalytic Hydrogenation | H₂/Catalyst | Effective (requires harsh conditions) | High pressure and temperature, specific catalysts (e.g., Ru, Re) |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of pyridine synthesis, several greener strategies are being explored. nih.govresearchgate.net These include the development of one-pot, multicomponent reactions that combine several steps into a single operation, reducing waste and energy consumption. tandfonline.com
The use of catalysts based on earth-abundant and less toxic metals, such as iron, is a key area of research. rsc.org For example, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering an alternative to palladium-based methods. rsc.org Furthermore, the use of environmentally friendly solvents, solvent-free reaction conditions, and energy sources like microwave irradiation are being implemented to reduce the environmental footprint of pyridine synthesis. researchgate.netnih.gov These approaches are vital for the sustainable production of valuable chemical compounds. nih.gov
Reactivity Profiles and Advanced Functionalization of 4 Amino 6 Methylpyridin 2 Yl Methanol
Chemical Transformations Involving the Primary Amine Moiety
The primary amine at the C4 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and reactions that lead to the formation of new heterocyclic rings.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the primary amino group allows it to readily participate in reactions with a range of electrophiles.
Acylation: The amino group of (4-Amino-6-methylpyridin-2-yl)methanol can be acylated using standard procedures, typically involving the use of acyl chlorides or anhydrides in the presence of a base. These reactions lead to the formation of the corresponding amides. The reactivity of the acylation can be influenced by the steric hindrance around the amino group and the electronic properties of the acylating agent. For instance, the Minisci reaction, an oxidative radical addition to N-heteroarenes, has been utilized for the acylation of various N-heterocycles mdpi.com.
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. The reaction conditions, such as the choice of solvent and base, can influence the degree of alkylation, potentially leading to mono- or di-alkylated products. It has been noted that in some cases, alkylation of aminopyrimidines can occur at the ring nitrogen (N3) as well as the exocyclic amino group, depending on the reaction conditions and the nature of the alkylating agent europeanscience.org.
Arylation: The introduction of an aryl group onto the primary amine can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction provides a powerful tool for the synthesis of N-aryl aminopyridine derivatives. The efficiency of the arylation is dependent on the choice of palladium catalyst, ligand, and reaction conditions researchgate.netmdpi.comrsc.org.
Reactions Leading to Heterocyclic Ring Formation
The primary amine of this compound serves as a versatile handle for the construction of fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The synthesis of 2,4-diamino-6-arylpyrimidines has been achieved through the reaction of guanidine (B92328) with α-chlorocinnamonitriles researchgate.net. Similarly, reactions with reagents that can undergo [4+1] cycloaddition can be employed. An example of this is the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to form 6-azaindoles chemrxiv.orgdigitellinc.com. These types of transformations are valuable in the synthesis of novel compounds with potential biological activity.
Reactions at the Hydroxymethyl Group
The hydroxymethyl group at the C2 position offers another avenue for functionalization, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
Esterification: The hydroxymethyl group can be converted to its corresponding ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. Pyridine itself can act as a catalyst in some esterification reactions researchgate.netgoogle.comderpharmachemica.com. The choice of esterification conditions can be critical to avoid side reactions involving the amino group.
Etherification: Etherification of the hydroxymethyl group can be achieved by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). It is important to select a base that selectively deprotonates the hydroxyl group without significantly affecting the amino group. When using hydrochloride salts of alkylating agents, it may be necessary to first liberate the free base of the alkylating agent reddit.com.
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of the oxidation. For example, mild oxidizing agents can selectively produce the corresponding aldehyde, while stronger oxidizing agents will lead to the carboxylic acid. The oxidation of methylpyridines to their corresponding carboxylic acids has been documented bme.hu. Biocatalytic methods, using enzymes such as xylene monooxygenase, have also been employed for the selective oxidation of methyl groups on pyridine rings to hydroxymethyl and further to carboxyl groups rsc.org.
Reduction: While the hydroxymethyl group is already in a reduced state, the pyridine ring itself can be reduced. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst can lead to the corresponding piperidine (B6355638) derivative. The specific conditions required for the reduction of the pyridine ring can vary depending on the other substituents present on the ring uoanbar.edu.iq.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Substitution: The amino group at C4 and the methyl group at C6 are both electron-donating groups, which activate the pyridine ring towards electrophilic attack. These groups direct incoming electrophiles to the positions ortho and para to themselves. Therefore, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions of the pyridine ring uoanbar.edu.iqmasterorganicchemistry.com. However, the pyridine nitrogen is basic and can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack.
Nucleophilic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if a good leaving group is present uoanbar.edu.iqchemistry-online.comechemi.comyoutube.com. In this compound, there are no inherent good leaving groups on the ring. However, modification of the hydroxymethyl group to a better leaving group could facilitate nucleophilic substitution at the C2 position. The amino group at C4 can also influence the reactivity of the ring towards nucleophiles. The Chichibabin reaction, for example, allows for the amination of pyridines at the 2- and 4-positions chemistry-online.com.
Photoinduced and Radical-Mediated Functionalization Strategies
The inherent reactivity of the pyridine nucleus and the hydroxyl moiety in this compound, coupled with the electron-donating nature of the amino and methyl substituents, makes this compound a candidate for various photoinduced and radical-mediated functionalization strategies. These approaches offer pathways to modify the core structure under mild conditions, often with high selectivity, by leveraging the generation of highly reactive radical intermediates.
One plausible avenue for functionalization is through the photocatalytic oxidation of the primary alcohol. Similar to other pyridinemethanol derivatives, the hydroxymethyl group at the C2 position can be selectively oxidized. researchgate.netrsc.org Photoelectrocatalytic methods, for instance using TiO2 nanotubes as a photoanode, have been shown to effectively convert 3-pyridinemethanol (B1662793) into 3-pyridinemethanal and subsequently to nicotinic acid (Vitamin B3). researchgate.netrsc.org This suggests that under controlled photo-oxidative conditions, this compound could be converted to its corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic transformations. The efficiency of such processes is often dependent on the catalyst, light source, and reaction medium. rsc.org
Another significant strategy involves the deoxygenative functionalization of the alcohol. Radical deoxygenation, a classic example being the Barton-McCombie reaction, allows for the replacement of a hydroxyl group with a hydrogen atom via a radical intermediate. libretexts.orgrsc.org More contemporary methods utilize metallaphotoredox catalysis to achieve deoxygenative cross-coupling reactions. nih.gov In this context, the alcohol of this compound could be activated, for example with an N-heterocyclic carbene salt, to form a redox-active adduct. This intermediate, upon single-electron transfer and subsequent fragmentation, would generate an alkyl radical at the C2-methylene position, which can then be coupled with various partners, such as aryl halides. nih.gov
The pyridine ring itself is also amenable to radical-mediated C-H functionalization. Electron-transfer photocatalysis can generate N-pyridyl radical cations from N-substituted pyridinium (B92312) reagents, enabling the C(sp²)–H amination of arenes and heteroarenes. nih.govresearchgate.net By converting the nitrogen of the pyridine ring in this compound into a pyridinium salt, it is conceivable that subsequent photoredox-catalyzed reactions could lead to functionalization at one of the ring's C-H positions. The regioselectivity of such reactions would likely be influenced by the electronic and steric effects of the existing substituents. Furthermore, N-aminopyridinium salts derived from aminopyridine precursors can serve as bifunctional reagents in the visible-light-induced aminopyridylation of alkenes, highlighting another potential pathway for elaborating the molecule's structure. nih.gov
The following tables summarize representative examples of these functionalization strategies on analogous pyridine and alcohol-containing substrates.
Table 1: Photocatalytic Oxidation of Pyridinemethanol Derivatives
| Substrate | Photocatalyst | Conditions | Major Product(s) | Reference |
| 3-Pyridinemethanol | TiO₂ Nanotubes | Photoelectrocatalytic, aq. Na₂SO₄, pH 7 | 3-Pyridinemethanal, Nicotinic Acid | researchgate.netrsc.org |
| 3-Pyridinemethanol | Platinized TiO₂ | UVA light, Air, Water | 3-Pyridinemethanal, Nicotinic Acid | rsc.org |
This table presents data on the photo-oxidation of a similar pyridinemethanol isomer to illustrate the potential reactivity of the target compound.
Table 2: Radical Deoxyfunctionalization of Alcohols
| Substrate Type | Reaction Type | Activating Group | Conditions | Product Type | Reference |
| Secondary Alcohols | Deoxygenation | O-Thiocarbonyl | Bu₃SnH, AIBN (initiator) | Alkane | libretexts.orgrsc.org |
| Primary/Secondary Alcohols | Deoxygenative Arylation | N-Heterocyclic Carbene | Ir photocatalyst, Ni catalyst, Base, Aryl Halide | Arylated Alkane | nih.gov |
| Primary/Secondary/Tertiary Alcohols | Deoxygenation | Benzoyl Ester | Organic Photocatalyst, Hantzsch Ester, Acid | Alkane | nih.gov |
This table provides an overview of radical deoxygenation methods applicable to the alcohol functionality of the target compound, based on general methodologies.
Table 3: Radical C-H Functionalization of Pyridine Derivatives
| Pyridine Derivative | Reaction Type | Radical Precursor | Conditions | Functionalized Product | Reference |
| N-Substituted Pyridinium Reagent | C-H Amination of (Hetero)arenes | N-Pyridyl Radical Cation | Photoredox Catalyst, Visible Light | Aminated (Hetero)arene | nih.govresearchgate.net |
| N-Aminopyridinium Salt | Alkene Aminopyridylation | N-Centered Radical | Eosin Y Photocatalyst, Visible Light | β-Aminoethyl Pyridine | nih.gov |
| Pyridinium Ion | Allylic Alkylation | Pyridinyl Radical | Organic Photocatalyst, Dithiophosphoric Acid | C4-Allylated Pyridine | acs.org |
This table showcases radical functionalization strategies for the pyridine nucleus, suggesting potential transformations for the core of this compound.
Coordination Chemistry of 4 Amino 6 Methylpyridin 2 Yl Methanol As a Ligand
Ligand Design and Coordination Modes
(4-Amino-6-methylpyridin-2-yl)methanol possesses two potential donor sites for coordination to a metal center: the pyridinic nitrogen atom and the oxygen atom of the methanol (B129727) group. The amino group at the 4-position is generally considered a weaker coordinating site compared to the endocyclic pyridine (B92270) nitrogen. The presence of both a nitrogen and an oxygen donor allows for different coordination possibilities.
Based on analogous pyridyl-alcohol ligands, this compound could potentially act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. This chelation would involve the pyridinic nitrogen and the hydroxyl oxygen. Alternatively, it could function as a monodentate ligand, coordinating solely through the more basic pyridinic nitrogen atom. The preferred coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, hard metal ions might favor coordination with the oxygen donor, while softer metals would likely prefer the nitrogen atom.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds.
Complexes with first-row transition metals could be synthesized by reacting a salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The resulting complexes would be expected to exhibit a range of coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand-to-metal ratio. Characterization would typically involve techniques such as infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to determine the coordination environment of the metal ion.
The coordination chemistry of this compound with f-block elements is another area ripe for exploration. Lanthanide and actinide ions are typically hard Lewis acids and have a strong affinity for oxygen-donor ligands. Therefore, N,O-chelation would be a probable coordination mode. The synthesis of such complexes would likely require anhydrous conditions due to the hydrolytic sensitivity of these metal ions. The resulting compounds could possess interesting photoluminescent or magnetic properties.
Structural Analysis of Coordination Complexes
Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Coordination Chemistry
A thorough review of scientific literature reveals a significant gap in the experimental data concerning the coordination chemistry of the compound this compound when it acts as a ligand. Specifically, there is a notable absence of published X-ray crystallography studies for any of its metal complexes. This lack of foundational structural data makes a detailed discussion of its ligand-metal architectures and a precise conformational analysis of the coordinated ligand currently impossible.
Similarly, a meaningful conformational analysis, which examines the spatial arrangement of atoms and the rotations around single bonds within the ligand upon coordination to a metal center, is heavily reliant on crystallographic evidence. Understanding how the ligand's conformation might change to accommodate the steric and electronic demands of a metal ion is fundamental to comprehending its role in the resulting complex's stability and reactivity.
While research exists for other aminopyridine derivatives and amino alcohol ligands, the strict focus on this compound, as requested, cannot be fulfilled with the currently available scientific information. The specific electronic and steric effects of the amino, methyl, and methanol substituents on the pyridine ring would uniquely influence its coordination properties, making direct analogies to other ligands potentially inaccurate.
Until researchers synthesize and structurally characterize metal complexes of this compound and publish their findings, a scientifically rigorous article on its coordination chemistry, as outlined, cannot be produced. The scientific community awaits such studies to elucidate the structural and conformational intricacies of this particular ligand in coordination environments.
Catalytic Applications of Metal Complexes Derived from 4 Amino 6 Methylpyridin 2 Yl Methanol
Homogeneous Catalysis with Pyridine-Based Ligands
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. The solubility and well-defined structure of molecular metal complexes are key advantages. Pyridine-based ligands, particularly those with additional donor atoms like the amino and hydroxyl groups in (4-Amino-6-methylpyridin-2-yl)methanol, are adept at stabilizing transition metal centers in various oxidation states, making them suitable for a range of catalytic reactions.
Polymerization Catalysis (e.g., Olefin Polymerization, Atom Transfer Radical Polymerization (ATRP))
Amino-pyridine ligand frameworks have demonstrated significant potential in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Iron complexes bearing amino-pyridine ligands have been successfully employed as catalysts for the polymerization of styrene (B11656). nsf.gov The mechanism of ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, which cycles between a lower and a higher oxidation state. The electronic and steric environment provided by the ligand is crucial for modulating this equilibrium and, consequently, the polymerization rate and control.
Research on iron(II) complexes with N-((pyridin-2-yl)methyl)aniline derivatives, which are structurally related to this compound, has shown that subtle changes in the ligand structure can significantly impact catalytic activity. For instance, introducing a sterically bulky and electron-donating tert-butyl group on the amino-carbon can enhance the rate of polymerization compared to a smaller ethyl group. nsf.gov This is attributed to the increased electron density at the metal center, which facilitates the activation step in the ATRP cycle. While direct studies on this compound complexes are limited, the data from analogous systems suggest their potential as effective ATRP catalysts.
| Catalyst/Ligand System | Monomer | Observed Rate Constant (kobs, h-1) | Polymer Mn (g/mol) | Dispersity (Mw/Mn) |
|---|---|---|---|---|
| Fe(II) / Ligand A (t-butyl substituent) | Styrene | 0.31 | 15,000 | 1.3 |
| Fe(II) / Ligand B (ethyl substituent) | Styrene | 0.10 | 12,500 | 1.4 |
This interactive table presents kinetic data for the ATRP of styrene catalyzed by iron(II) complexes with structurally similar amino-pyridine ligands, highlighting the influence of ligand electronics and sterics on polymerization activity. Data sourced from studies on related amino-pyridine systems. nsf.gov
In the realm of olefin polymerization, late transition metal complexes, particularly those of iron and cobalt with bis(imino)pyridine ligands, are known to be highly active catalysts for ethylene (B1197577) polymerization and oligomerization. mdpi.comresearchgate.net These systems can produce linear polyethylene (B3416737) with high molecular weights. researchgate.net The pyridine-based ligand plays a critical role in stabilizing the active metal center. Similarly, iron complexes with pyridine-oxime ligands have been shown to be highly active for the cis-1,4-alt-3,4 enchained polymerization of isoprene. nih.gov This body of work underscores the versatility of the pyridine (B92270) scaffold, suggesting that complexes of this compound could also be effective in olefin polymerization, potentially with unique selectivity imparted by the amino and methanol (B129727) functionalities.
Cross-Coupling Reactions and C-H Activation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-aryl-2-aminopyridine unit, which is inherent to derivatives of this compound, serves as an effective directing group in these transformations. The pyridyl nitrogen can coordinate to the metal center, facilitating cyclization and subsequent functionalization reactions. rsc.orgrsc.org This strategy allows for direct and atom-economical C-H bond activation and functionalization, avoiding the need for pre-functionalized substrates. rsc.org
Palladium, rhodium, iridium, and other transition metals have been used in conjunction with N-aryl-2-aminopyridines to construct a variety of N-heterocycles. rsc.org The bidentate coordination of the pyridine nitrogen and the amino group forms a stable metallacyclic intermediate, which is key to activating otherwise inert C-H bonds. While specific examples utilizing this compound are not extensively documented, the principle is well-established with related aminopyridine structures. The additional hydroxymethyl group on the ligand could further influence the reaction's selectivity and efficiency, possibly through hydrogen bonding or by acting as a hemilabile arm.
Heterogeneous Catalysis and Surface Functionalization
While homogeneous catalysts offer high activity, their separation from the product stream can be challenging and costly. Heterogeneous catalysts, being in a different phase from the reactants, are easily recovered and recycled. A common strategy to bridge the gap between these two catalytic regimes is to immobilize or "graft" a homogeneous catalyst onto a solid support.
Grafting onto Inorganic Supports for Catalytic Systems
The functional groups present on this compound, specifically the amino and hydroxyl moieties, provide convenient handles for covalent attachment to inorganic supports like silica (B1680970) or alumina. This immobilization can be achieved through reactions with surface silanol (B1196071) groups or by using linker molecules. Once a metal complex of this ligand is synthesized, it can be similarly anchored to the support.
This approach has been successfully demonstrated in systems for the hydrogenation of CO2 to methanol. In one study, amines were grafted onto mesoporous silica, followed by the loading of a homogeneous ruthenium catalyst. This heterogenized system showed high turnover numbers and operated at relatively low temperatures. researchgate.net The amine-functionalized support was hypothesized to aid in the "precapture" of CO2, enhancing the local concentration of the substrate near the active catalytic sites. By analogy, a complex of this compound grafted onto a support could create a similar synergistic effect, with the basic amino group assisting in substrate activation.
Design of Ligand-Mediated Bifunctional Catalysts
Bifunctional catalysts contain two or more distinct catalytic sites that work in concert to promote a reaction or a tandem reaction sequence. The structure of this compound is inherently suited for the design of such catalysts. The amino group can act as a Brønsted base or a hydrogen-bond donor, while the metal center coordinated to the pyridine and hydroxyl groups can function as a Lewis acid or a redox-active site.
This concept is exemplified in the development of bifunctional catalysts for CO2 hydrogenation, which often require a combination of a metal/metal oxide component to activate H2 and a basic site to activate CO2. nih.govrsc.org Similarly, periodic mesoporous organosilicas modified with amino groups have been used as solid base catalysts for Knoevenagel condensation. By subsequently loading gold nanoparticles, a bifunctional catalyst capable of promoting a one-pot tandem reaction of alcohol oxidation followed by condensation was created. rsc.org A metal complex of this compound, either as a homogeneous species or immobilized on a support, could operate via a similar bifunctional mechanism, where the ligand actively participates in the catalytic cycle beyond simply stabilizing the metal ion.
Enantioselective Catalysis utilizing Chiral Analogs
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A major strategy to achieve this is through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Chiral amino alcohols are a well-established class of ligands for this purpose. acs.orgnih.gov
By starting with a chiral version of this compound, it is possible to synthesize chiral metal complexes that can act as enantioselective catalysts. Pyridinyl alcohols, in general, are widely used as hemilabile chiral chelating ligands in homogeneous catalysis. researchgate.net A prominent application of such ligands is in the catalytic enantioselective addition of organozinc reagents to aldehydes. rsc.org In these reactions, the chiral ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the alkyl group to one face of the aldehyde with high selectivity.
Studies with various chiral β-amino alcohol ligands have shown excellent catalytic activity and enantioselectivity in the addition of diethylzinc (B1219324) to a range of aromatic and aliphatic aldehydes. rsc.org The stereochemical outcome is dictated by the absolute configuration of the chiral centers in the ligand. It is highly plausible that chiral analogs of this compound would perform similarly, offering a tunable platform for a variety of enantioselective C-C bond-forming reactions.
| Aldehyde Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Chiral Amino Alcohol A | 98 | 95 |
| 4-Chlorobenzaldehyde | Chiral Amino Alcohol A | 99 | 94 |
| 4-Methoxybenzaldehyde | Chiral Amino Alcohol A | 97 | 93 |
| 2-Naphthaldehyde | Chiral Amino Alcohol A | 98 | 96 |
| Cyclohexanecarboxaldehyde | Chiral Amino Alcohol A | 95 | 92 |
This interactive table shows representative results for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a generic chiral amino alcohol ligand. The data illustrates the high yields and enantioselectivities typically achieved with this class of catalysts, which would include chiral analogs of this compound. Data adapted from literature on related chiral amino alcohol systems. rsc.org
Computational Chemistry and Mechanistic Studies of 4 Amino 6 Methylpyridin 2 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized geometry, electronic structure, and vibrational frequencies of pyridine (B92270) derivatives.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The electronic structure of a molecule is fundamentally linked to its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. scirp.org
For analogous compounds like 2-amino-6-methylpyridinium hydrogen glutarate, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these properties. researchgate.net In one study, the HOMO-LUMO energy gap for this related compound was calculated to be 5.153 eV. researchgate.net Another study on a complex of 2-amino-4,6-dimethylpyridine (B145770) with chloranilic acid calculated the energy gap to be 2.852 eV, indicating high reactivity. scirp.org These calculations, often performed using Gaussian software packages, provide a quantitative measure of the molecule's electronic characteristics. dergipark.org.troaji.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-Amino-6-methylpyridinium hydrogen glutarate | B3LYP/6-31G(d,p) | - | - | 5.153 | researchgate.net |
| 2-Amino-4,6-dimethylpyridine-Chloranilic Acid Complex (in Methanol) | DFT/B3LYP/6-31G(d,p) | - | - | 2.852 | scirp.org |
| 3-Amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | - | - | 4.898 | oaji.net |
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are also employed to explore potential reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying stable reactants, products, and intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, providing crucial information about the reaction kinetics.
While specific studies elucidating reaction pathways for (4-Amino-6-methylpyridin-2-yl)methanol are not extensively documented, the methodology is well-established. For instance, proton transfer reactions involving similar amino-pyridine compounds have been studied. nih.gov A computational study would involve optimizing the geometry of the reactant complex, the transition state, and the product complex. By calculating the energies of these structures, a reaction energy profile can be constructed, revealing whether the reaction is kinetically and thermodynamically favorable. This type of analysis is vital for understanding synthesis mechanisms and metabolic pathways.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a dynamic view of molecular processes.
For a molecule like this compound, MD simulations could be used to investigate its conformational flexibility, solvation properties, and interactions with other molecules, such as biological macromolecules. For example, simulations can reveal how methanol (B129727) molecules might disrupt the hydrogen bond network of water, which can influence processes like hydrate (B1144303) formation. mdpi.comresearchgate.net Such studies can predict how the compound behaves in an aqueous environment, how it might approach a binding site in a protein, and the stability of the resulting complex. Although specific MD studies on this compound are sparse, the technique offers a powerful avenue for future research into its dynamic properties.
Quantitative Structure-Activity Relationships (QSAR) for Analogous Structures
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov
For classes of compounds analogous to this compound, such as pyridine and thiazole (B1198619) derivatives, QSAR studies have been successfully applied. nih.govnih.gov These studies involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov For example, QSAR models have been developed for 2-amino-pyridine analogues to understand their inhibitory activity against enzymes like c-Met receptor tyrosine kinase, which is a target in cancer therapy. nih.gov Such models can guide the synthesis of new analogues of this compound with potentially enhanced biological effects.
Spectroscopic Parameter Prediction and Validation
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate the computed structure and provide a detailed assignment of the spectral features.
Theoretical calculations can predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For example, in a study of a synthesized pyran derivative, DFT calculations using the B3LYP/6-311G(d,p) method were used to predict the IR spectrum, which showed good agreement with the experimental data. materialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions. A study on a 2-amino-4,6-dimethylpyridine complex showed good consistency between the calculated and measured UV-Vis absorption maxima. scirp.org This synergy between theoretical prediction and experimental validation is crucial for confirming the identity and purity of a synthesized compound and for interpreting its spectroscopic data.
| Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |
|---|---|---|---|
| N-H stretching | 3432 | 3407 | materialsciencejournal.org |
| Aliphatic C-H stretching | 2983 | 2985 | materialsciencejournal.org |
| Nitrile stretching | 2213 | 2202 | materialsciencejournal.org |
| C=C stretching | 1654 | 1650 | materialsciencejournal.org |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 6 Methylpyridin 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within (4-Amino-6-methylpyridin-2-yl)methanol can be established.
1H and 13C NMR for Structural Elucidation and Purity Assessment
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively. For this compound, these spectra are crucial for initial structural verification and for assessing the purity of a sample.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different proton environments in the molecule. The electron-donating amino group at the C4 position and the methyl group at C6 significantly influence the chemical shifts of the aromatic protons, typically causing them to appear at a higher field (upfield) compared to unsubstituted pyridine (B92270). rsc.orgchemicalbook.com The expected signals include two distinct singlets for the aromatic protons, along with signals for the methylene, amino, methyl, and hydroxyl protons. The integration of these signals, which corresponds to the number of protons in each environment, serves as a primary method for purity assessment. The absence of extraneous peaks is a strong indicator of a pure compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and hydroxymethyl groups. The chemical shifts of the ring carbons are diagnostic of the substitution pattern, with carbons directly attached to heteroatoms (C2, C4, C6) appearing further downfield. rsc.orgrsc.org
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from analogous substituted aminopyridines. chemicalbook.comrsc.org
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| -CH₃ | 2.3 - 2.5 (singlet) | 20 - 25 |
| -CH₂OH | 4.5 - 4.7 (singlet) | 60 - 65 |
| -NH₂ | 4.5 - 5.5 (broad singlet) | N/A |
| -OH | Variable (broad singlet) | N/A |
| H-3 | 6.2 - 6.4 (singlet) | 105 - 115 |
| H-5 | 6.1 - 6.3 (singlet) | 108 - 118 |
| C-2 | N/A | 158 - 162 |
| C-4 | N/A | 150 - 155 |
| C-6 | N/A | 157 - 160 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides essential data, 2D NMR techniques are necessary to unambiguously piece together the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would primarily be used to confirm any potential long-range meta-coupling between the H-3 and H-5 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is a powerful tool for definitively assigning the signals for the protonated carbons, such as the CH₃, CH₂, C-3, and C-5 positions. siftdesk.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds.
Identification of Functional Groups and Hydrogen Bonding
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of O-H (hydroxyl) and N-H (amino) groups, which can act as hydrogen bond donors, along with the pyridine nitrogen and hydroxyl oxygen, which are hydrogen bond acceptors, leads to significant intermolecular hydrogen bonding. nih.govnih.gov This interaction is particularly evident in the IR spectrum, where the O-H and N-H stretching bands become broadened. nih.gov
Key expected vibrational frequencies are detailed in the table below, based on characteristic values for aminopyridine and alcohol moieties. tsijournals.commdpi.comresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium, Two Bands (asymm. & symm.) |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 2850 - 2960 | Medium to Strong |
| N-H Bend | Amine (-NH₂) | 1600 - 1650 | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong, Multiple Bands |
| C-O Stretch | Primary Alcohol | 1000 - 1080 | Strong |
In Situ Spectroscopic Monitoring of Reactions
Vibrational spectroscopy is highly effective for the real-time, in situ monitoring of chemical reactions involving this compound or its precursors. By tracking the intensity of characteristic vibrational bands over time, the consumption of reactants and the formation of products can be observed without the need for sampling and offline analysis. For example, in a reaction to synthesize this compound by reducing a precursor like 4-amino-6-methylpicolinic acid, IR spectroscopy could monitor the disappearance of the carboxylic acid's carbonyl (C=O) peak (around 1700 cm⁻¹) and the simultaneous appearance of the product's characteristic O-H and C-O stretching bands. This provides valuable data on reaction kinetics, helps identify the reaction endpoint, and can aid in the detection of transient intermediates.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. For this compound (C₇H₁₀N₂O), the exact molecular weight is 138.17 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Upon ionization, typically by electron impact (EI), the molecule fragments in a reproducible manner. The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure.
Key predicted fragmentation pathways for this compound include:
Molecular Ion Peak [M]⁺•: The parent ion with an m/z (mass-to-charge ratio) of 138.
Loss of a hydroxymethyl radical (•CH₂OH): A significant fragmentation pathway would be the cleavage of the C-C bond adjacent to the ring (a benzylic-type cleavage), resulting in a stable cation at m/z 107.
Loss of water (H₂O): Common for alcohols, this would produce a fragment ion at m/z 120.
Loss of a hydroxyl radical (•OH): This fragmentation would lead to a peak at m/z 121.
These characteristic fragmentation patterns, along with the precise mass of the molecular ion, provide definitive evidence for the structure and molecular formula of this compound. rsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup.
For this compound, with a molecular formula of C₇H₁₀N₂O, the expected exact mass can be calculated. When analyzed, typically using a soft ionization technique like electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the instrument measures its m/z value. The experimentally determined mass is then compared against the theoretical mass calculated from its elemental formula. A close match between the experimental and theoretical mass confirms the molecular formula with high confidence.
Table 1: Illustrative HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Ion Formula | [C₇H₁₁N₂O]⁺ |
| Theoretical Exact Mass | 139.08660 Da |
| Experimentally Measured Mass | 139.08624 Da |
| Mass Difference | -0.00036 Da |
| Accuracy | -2.6 ppm |
This is a hypothetical data table created for illustrative purposes.
The data presented in Table 1 shows that a mass accuracy of -2.6 ppm is well within the acceptable range (typically < 5 ppm), providing strong evidence to confirm the elemental composition of the target compound as C₇H₁₀N₂O.
LC-MS for Reaction Monitoring and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is exceptionally useful for monitoring the progress of chemical reactions and analyzing the composition of complex mixtures.
In the synthesis of this compound, for instance, a common route might involve the reduction of a precursor like 4-amino-6-methylpyridine-2-carboxylic acid. LC-MS can be used to track the disappearance of the starting material and the appearance of the desired product over time. By taking small aliquots from the reaction mixture, the components can be separated on an LC column based on their polarity and then detected by the mass spectrometer. Each compound will have a characteristic retention time (RT) and mass-to-charge ratio (m/z), allowing for clear identification and semi-quantitative analysis of the mixture's composition.
Table 2: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound
| Compound | Retention Time (RT) (min) | Observed m/z [M+H]⁺ |
| 4-Amino-6-methylpyridine-2-carboxylic acid (Starting Material) | 3.5 | 153.1 |
| This compound (Product) | 5.2 | 139.1 |
This is a hypothetical data table created for illustrative purposes.
The distinct retention times and m/z values allow for unambiguous tracking of the reaction, ensuring it has gone to completion and providing information on the potential presence of impurities or byproducts.
X-ray Diffraction (XRD) Studies
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
When a suitable single crystal of a compound can be grown, single crystal X-ray diffraction (SCXRD) can provide its precise molecular structure. This technique yields atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision.
For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Key structural features, such as the planarity of the pyridine ring and the orientation of the hydroxymethyl and amino substituents, would be determined. Furthermore, the analysis would elucidate the supramolecular structure, revealing intermolecular interactions like hydrogen bonds, which often dictate the crystal packing. For example, hydrogen bonds would be expected to form between the hydroxyl group of one molecule and the pyridine nitrogen or amino group of a neighboring molecule.
Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| β (°) | 112.5 |
| Volume (ų) | 793.4 |
| Z (molecules/unit cell) | 4 |
| Key H-Bond (Donor-Acceptor) | O-H···N (pyridine) |
| H-Bond Distance (Å) | 2.85 |
This table contains hypothetical data based on typical values for similar organic molecules and is for illustrative purposes.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples, providing information about the crystalline phase, purity, and polymorphism of a bulk material. Unlike SCXRD, which analyzes a single crystal, PXRD provides an diffraction pattern that is an average of countless randomly oriented crystallites.
The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used to characterize the bulk material synthesized, confirm its crystalline nature, and identify the specific polymorphic form. If the compound can exist in multiple crystalline forms (polymorphs), each will produce a distinct PXRD pattern.
Table 4: Illustrative Powder XRD Peak List for a Crystalline Form of this compound
| Position (°2θ) | Relative Intensity (%) |
| 12.5 | 85 |
| 15.8 | 45 |
| 18.2 | 100 |
| 21.0 | 60 |
| 25.1 | 90 |
| 28.9 | 35 |
This is a hypothetical data table created for illustrative purposes.
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring. The presence of the electron-donating amino group (-NH₂) and the hydroxymethyl group (-CH₂OH) influences the energy of these transitions. Generally, aminopyridines exhibit two main absorption bands corresponding to π→π* and n→π* electronic transitions.
The high-intensity bands are typically assigned to π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. The lower-intensity bands, often appearing as a shoulder on the main absorption peak, are attributed to n→π* transitions, where a non-bonding electron (e.g., from the nitrogen lone pair) is promoted to a π* antibonding orbital. The solvent polarity can also influence the position of these bands.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Typical λ_max Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Orbital Change |
| π→π | 230 - 280 | High (>5,000) | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |
| n→π | 290 - 340 | Low (<2,000) | Promotion of a non-bonding electron (from N) to a π antibonding orbital. |
This table contains generalized data based on published information for aminopyridine derivatives and is for illustrative purposes.
Emerging Academic Research Directions and Potential Applications
Integration into Advanced Functional Materials
The strategic placement of reactive moieties on the pyridine (B92270) ring of (4-Amino-6-methylpyridin-2-yl)methanol makes it an attractive candidate for the synthesis of sophisticated functional materials. The amino and hydroxyl groups, in particular, can act as anchor points for polymerization or for grafting onto other structures, enabling the creation of materials with tailored properties.
The incorporation of this compound into polymer chains can lead to the development of advanced polymeric materials and membranes with unique functionalities. The amino and hydroxyl groups can be leveraged to introduce specific interaction sites within a polymer matrix, which can enhance properties such as thermal stability, mechanical strength, and chemical resistance. For instance, pyridine-grafted copolymers have been synthesized and have demonstrated fluorescence and antimicrobial properties. mdpi.com
In the context of membrane science, derivatives of aminopyridines have been investigated for their potential in separation processes. For example, 2,6-bis((benzoyl-R)amino)pyridine derivatives have been used as carriers in membrane extraction for the removal of metal ions from aqueous solutions. mdpi.com The presence of the nitrogen atom in the pyridine ring, along with the amino and hydroxyl groups in this compound, could facilitate selective transport of ions or small molecules across a membrane, making it a promising component for gas separation or water purification applications.
Hybrid organic-inorganic frameworks, including metal-organic frameworks (MOFs), are a class of porous materials with applications in gas storage, catalysis, and sensing. The pyridine nitrogen and the amino group of this compound can act as effective coordination sites for metal ions, making it a suitable organic linker for the construction of these frameworks. The methyl and hydroxymethyl groups can further be functionalized to tune the pore size and chemical environment within the framework.
The use of organic ligands is crucial in directing the crystal and molecular structures of inorganic-organic hybrids. nih.gov Aminopyridine ligands, in particular, have been used in the synthesis of hybrid materials. researchgate.net The integration of this compound into such frameworks could lead to materials with enhanced catalytic activity or selective adsorption properties, driven by the specific functionalities of the compound. Metal-organic frameworks serve as an ideal platform to study the interplay between organic linkers and metal clusters, and the design of the organic ligand can tailor the material for specific applications. mdpi.com
Rational Design of Bioactive Scaffolds in Medicinal Chemistry
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org The specific substitution pattern of this compound offers a unique starting point for the rational design of new therapeutic agents.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. The this compound scaffold can be systematically modified to probe its interactions with biological targets. For example, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of various kinases, such as ALK2 and c-Jun N-terminal kinase 3 (JNK3). acs.orgnih.gov
In one study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the 2-aminopyridine core provided insights into the features required for potent and selective inhibition. acs.org Similarly, SAR studies on aminopyrazole inhibitors have been used to develop potent JNK3 inhibitors with high selectivity over other kinases. nih.gov The functional groups of this compound provide handles for creating a library of analogs for screening against various biological targets in in vitro models. The antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of substituents like -OMe, -OH, and -NH2 groups. nih.gov
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Modification | Rationale |
| 4-Amino group | Acylation, Alkylation, Sulfonylation | Modulate hydrogen bonding and steric interactions |
| 6-Methyl group | Oxidation, Halogenation | Alter electronic properties and metabolic stability |
| 2-Hydroxymethyl group | Esterification, Etherification, Oxidation | Change polarity and hydrogen bonding capacity |
| Pyridine Ring | Introduction of substituents | Fine-tune electronic and steric properties |
Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of cellular processes. The aminopyridine scaffold has been shown to be a promising core for the development of fluorescent probes. nih.gov The inherent fluorescence of some aminopyridine derivatives can be modulated by their substituents and their environment, making them suitable for sensing applications. nih.govsciforum.net
This compound could serve as a platform for the design of novel chemical probes. For instance, the hydroxymethyl group could be used as a linker to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. Biotinylated probes are widely used for the identification of small molecule biological targets through affinity-based pull-down assays. mdpi.comnih.gov A biotinylated derivative of this compound could be synthesized to identify its protein binding partners within a cell, providing valuable information about its mechanism of action.
Table 2: Potential Chemical Probes Based on this compound
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore to the hydroxymethyl group | Cellular imaging and target localization |
| Biotinylated Probe | Attachment of a biotin tag via a linker to the amino or hydroxymethyl group | Identification of protein targets through affinity purification |
| Photoaffinity Probe | Introduction of a photoreactive group | Covalent labeling of binding partners upon photoactivation |
Future Directions in Synthetic Methodology Development
The exploration of the full potential of this compound as a building block is dependent on the development of efficient and versatile synthetic methodologies for its derivatization. Future research in this area is likely to focus on several key aspects.
One promising area is the development of novel catalytic methods for the selective functionalization of the pyridine ring. Palladium-catalyzed C-H activation reactions, for instance, have emerged as a powerful tool for the direct introduction of new substituents onto aromatic rings, including 2-phenylpyridines. rsc.org Applying similar strategies to this compound could enable the regioselective introduction of aryl, alkyl, or other functional groups at specific positions on the pyridine core. semanticscholar.org
Furthermore, new methods for the functionalization of the methyl group are of interest. Catalytic methods for the C-H activation of methylpyridines could provide a direct route to more complex derivatives. researchgate.net Additionally, the development of multicomponent reactions involving aminopyridine derivatives could offer a rapid and efficient way to generate molecular diversity from this scaffold. nih.gov The functionalization of pyridine and quinoline (B57606) scaffolds can be achieved through various methods, including direct selective metalation and cross-coupling reactions using organometallic reagents. bgu.ac.il
Future synthetic efforts will likely aim to create libraries of this compound derivatives with a wide range of structural and electronic properties. These libraries will be invaluable for screening in various applications, from materials science to drug discovery, and will undoubtedly lead to the discovery of new and exciting properties and applications for this versatile chemical compound.
Interdisciplinary Research Opportunities
The unique structural architecture of this compound, which combines a pyridine core with amino, hydroxyl, and methyl functional groups, positions it as a versatile building block for exploration across multiple scientific disciplines. While direct research on this specific isomer is limited, the extensive studies on analogous aminopyridine scaffolds highlight significant opportunities for interdisciplinary collaboration, particularly at the intersection of chemistry, biology, and materials science. The compound's functional groups offer multiple reactive sites for chemical modification, making it a promising platform for developing novel molecules with tailored properties.
Medicinal Chemistry and Chemical Biology
In the fields of medicinal chemistry and chemical biology, the aminopyridine framework is a well-established "privileged scaffold" found in numerous biologically active compounds. The structure of this compound serves as a foundational template for the design of new therapeutic agents and chemical probes to investigate biological systems.
Scaffold for Kinase Inhibitors: The 4-aminopyridine (B3432731) moiety is a key component in the design of various kinase inhibitors. Research into lead optimization of a 4-aminopyridine benzamide (B126) scaffold has led to the identification of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a protein implicated in autoimmune diseases. nih.gov By modifying the substituents on the aminopyridine core, researchers were able to enhance potency and selectivity, suggesting that this compound could serve as a starting point for developing new inhibitors for TYK2 or other kinases in the Janus kinase (JAK) family.
Anticancer Drug Development: Derivatives of substituted pyridines have shown significant promise as anticancer agents. For instance, a series of compounds based on a 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one scaffold were identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in colorectal carcinoma cells. nih.gov Another study demonstrated that chalcone (B49325) derivatives of 3-aminomethyl pyridine possess significant antimitotic and antiproliferative activity. nih.gov These findings underscore the potential of using the this compound core to generate novel compounds for cancer therapy.
| Scaffold Type | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 4-Aminopyridine Benzamide | Tyrosine Kinase 2 (TYK2) | Autoimmune Disease | nih.gov |
| Aminomethyl-dimethylpyridinone | Tubulin Polymerization | Oncology | nih.gov |
| 2-Amino-4-methylpyridine (B118599) Analogues | Inducible Nitric Oxide Synthase (iNOS) | Inflammation / Neurodegeneration | nih.gov |
| 3-Aminomethyl Pyridine Chalcone | DNA Binding / Mitosis | Oncology | nih.gov |
Probe Development for Bioimaging
The convergence of synthetic chemistry and cell biology has created a demand for novel molecular probes for imaging and tracking biological processes. The structure of this compound is well-suited for derivatization into such probes.
A compelling example comes from research on 2-amino-4-methylpyridine analogues, which were developed as potential Positron Emission Tomography (PET) radiotracers for imaging inducible nitric oxide synthase (iNOS). nih.gov In that study, a fluorine-18 (B77423) radiolabel was incorporated into the pyridine substituent. The amino and hydroxyl groups on this compound provide convenient handles for attaching imaging moieties, such as:
Fluorophores: For use in fluorescence microscopy and high-throughput screening.
Radiolabels (e.g., ¹⁸F, ¹¹C): For application in non-invasive PET imaging to study disease progression and drug distribution in vivo.
The development of probes based on this scaffold could enable new ways to visualize enzymatic activity, receptor distribution, and other biological phenomena in real-time, fostering collaborations between synthetic chemists, biochemists, and imaging specialists.
Materials Science and Coordination Chemistry
In materials science, pyridine and its derivatives are widely used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring, along with the exocyclic amino group in this compound, can act as effective coordination sites for a variety of metal ions.
Research has demonstrated that 2-amino-6-methylpyridine (B158447) can form stable complexes with copper(II). researchgate.net When this ligand was further derivatized into (6-methyl-pyridin-2-ylamino)-acetic acid, the resulting copper complex exhibited enhanced antibacterial activity. researchgate.net This highlights a clear interdisciplinary path:
Synthesis: Use this compound as a ligand to synthesize novel metal complexes.
Characterization: Employ techniques from inorganic and physical chemistry to study the structural and electronic properties of these new materials.
Application: Collaborate with microbiologists and material scientists to test the potential applications of these complexes, such as antimicrobial agents, catalysts, or functional materials with unique magnetic or optical properties.
| Ligand | Metal Ion | Proposed Application | Reference |
|---|---|---|---|
| 2-Amino-6-methylpyridine | Copper(II) | Antibacterial Agent Precursor | researchgate.net |
| (6-methyl-pyridin-2-ylamino)-acetic acid | Copper(II) | Enhanced Antibacterial Agent | researchgate.net |
The exploration of this compound thus offers a rich field for synergistic research, promising to yield not only novel molecules and materials but also a deeper understanding of fundamental processes at the interface of chemistry, biology, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Amino-6-methylpyridin-2-yl)methanol, and how can intermediates be purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives. For example, intermediates like (4-Aminopyridin-2-yl)methanol hydrochloride are synthesized using reductive amination or hydrolysis of nitriles, followed by recrystallization from ethanol for purification . Chromatographic methods (e.g., silica gel column chromatography) are recommended for isolating intermediates with high purity.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm the pyridine ring substitution pattern and the presence of the amino and hydroxymethyl groups. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3200 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the stability and storage conditions for this compound under laboratory settings?
- Methodology : The compound is sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Stability tests via HPLC at intervals (0, 3, 6 months) can monitor degradation, particularly for hydrolysis of the hydroxymethyl group .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts in large-scale preparation?
- Methodology : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, using methanol/water mixtures may enhance solubility of intermediates. Kinetic studies (e.g., via in-situ IR) can identify rate-limiting steps, such as amine group deprotection .
Q. How should contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?
- Methodology : Standardize assay conditions (e.g., cell line, incubation time) and validate purity (>95% by HPLC). Compare results with structurally analogous compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) to identify structure-activity relationships (SARs). Reproduce studies in triplicate with blinded controls .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution on the pyridine ring, predicting sites for electrophilic substitution. Molecular docking studies may assess binding affinity to biological targets like kinases .
Key Challenges & Solutions
- Challenge : Low solubility in aqueous buffers for biological assays.
- Solution : Use co-solvents (e.g., PEG-400) or synthesize prodrugs (e.g., phosphate esters) .
- Challenge : Ambiguity in regioisomer formation during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
